molecular formula C9H19NO B2969022 [1-(Methylamino)cycloheptyl]methanol CAS No. 1183937-04-3

[1-(Methylamino)cycloheptyl]methanol

Cat. No.: B2969022
CAS No.: 1183937-04-3
M. Wt: 157.257
InChI Key: ZQSIOBHTLMHAPU-UHFFFAOYSA-N
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Description

[1-(Methylamino)cycloheptyl]methanol is a chemical compound with the molecular formula C9H19NO, falling into the category of amino alcohols. This class of compounds is of significant interest in medicinal chemistry and organic synthesis due to their potential as key building blocks for constructing more complex molecules. The structure features both a methanol group and a methylamino group attached to a cycloheptyl ring, making it a versatile intermediate for researchers. As a building block, its primary research application lies in the exploration and synthesis of novel compounds, particularly in the development of pharmaceutical candidates and other biologically active molecules. The amino and hydroxyl functional groups can be further modified, allowing for the creation of a diverse library of structures for screening purposes. While the specific biological activity and mechanism of action for this compound itself have not been fully elucidated, structurally similar compounds, such as those with cyclopentyl or cyclobutyl rings, are actively investigated in research . Researchers value this compound for its potential to contribute to the discovery of new therapeutic agents and materials. Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(methylamino)cycloheptyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10-9(8-11)6-4-2-3-5-7-9/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIOBHTLMHAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Methylamino Cycloheptyl Methanol and Analogs

Retrosynthetic Analysis of [1-(Methylamino)cycloheptyl]methanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C-N and C-O bonds attached to the cycloheptyl ring.

Two logical retrosynthetic pathways emerge:

Pathway A: Disconnection of the Carbon-Nitrogen bond. This pathway suggests that the target molecule can be synthesized from a precursor already containing the hydroxymethyl group, such as (1-aminocycloheptyl)methanol, which can then be methylated. Alternatively, a more direct approach involves the reaction of a carbonyl compound, like cycloheptanone (B156872), with methylamine (B109427), followed by the introduction of the hydroxymethyl group. A key strategy here is reductive amination.

Pathway B: Disconnection of the Carbon-Oxygen bond. This approach starts with a precursor containing the methylamino group, such as 1-(methylamino)cycloheptanecarboxylic acid or its corresponding aldehyde or ester. The final step would then be the reduction of the carbonyl or carboxyl group to the primary alcohol.

A third, convergent strategy could involve the opening of a cycloheptene oxide ring with methylamine, which forms both the C-N and C-O bonds in a single, stereocontrolled step.

Carbon-Nitrogen Bond Formation Methodologies

The formation of the C-N bond is a critical step in the synthesis of this compound. Several reliable methods are available for this transformation.

Reductive Amination Approaches

Reductive amination is a widely used and efficient method for forming C-N bonds. youtube.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com

For the synthesis of this compound, a plausible route starts with cycloheptanone. The reaction of cycloheptanone with methylamine in the presence of a reducing agent would yield N-methylcycloheptanamine. This intermediate can then be further functionalized to introduce the hydroxymethyl group.

Alternatively, a more direct approach would be the reductive amination of a cycloheptanone derivative that already contains a precursor to the hydroxymethyl group, such as a keto-aldehyde or keto-ester.

Table 1: Representative Conditions for Reductive Amination of Cyclic Ketones

KetoneAmineReducing AgentSolventTemperature (°C)Yield (%)Reference
CyclohexanoneMethylamineNaBH(OAc)₃DichloromethaneRoom Temp85-95Analogous reaction
CyclohexanoneMethylamineH₂/Pd-CMethanol (B129727)25-50>90Analogous reaction
CyclopentanoneAmmoniaH₂/Ni-Mo/ZrO₂Methanol12096.6Analogous reaction

Note: The data presented are for analogous reactions with similar cyclic ketones and may not represent the exact outcomes for cycloheptanone.

Biocatalytic approaches using imine reductases (IREDs) have also emerged as powerful tools for reductive amination, often providing high enantioselectivity. nih.govrsc.org Screening of various IREDs could potentially lead to a highly efficient and stereoselective synthesis of the target molecule or its chiral analogs. nih.govrsc.org

Nucleophilic Substitution Reactions with Amine Precursors

Nucleophilic substitution offers another viable route to the C-N bond. This method involves the reaction of an electrophilic cycloheptyl derivative with methylamine or a suitable nitrogen nucleophile. A potential precursor would be a (1-halocycloheptyl)methanol derivative, where the halogen acts as a leaving group.

The reaction of (1-bromocycloheptyl)methanol with an excess of methylamine would lead to the desired product via an SN2 mechanism. The use of a large excess of the amine is often necessary to minimize the formation of secondary and tertiary amine byproducts.

Carbon-Oxygen Bond Formation Methodologies

The formation of the primary alcohol functionality is the second key transformation in the synthesis of this compound.

Reduction of Carbonyl or Carboxylic Acid Derivatives

Following the formation of the C-N bond, a precursor such as 1-(methylamino)cycloheptanecarboxylic acid or its corresponding ester can be reduced to the target alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org

Table 2: Typical Conditions for the Reduction of Carboxylic Acid Derivatives

SubstrateReducing AgentSolventTemperature (°C)ProductReference
Carboxylic AcidLiAlH₄Diethyl ether/THF0 to Room TempPrimary Alcohol masterorganicchemistry.comlibretexts.org
EsterLiAlH₄Diethyl ether/THF0 to Room TempPrimary Alcohol masterorganicchemistry.comlibretexts.orgucalgary.ca

Note: These are general conditions for the reduction of carboxylic acid derivatives.

Careful control of the reaction conditions is necessary, as LiAlH₄ is a highly reactive and pyrophoric reagent. libretexts.org

Epoxide Ring-Opening Strategies

The ring-opening of an epoxide provides a convergent and often stereospecific route to vicinal amino alcohols. In this approach, cycloheptene oxide would serve as the starting material. The reaction of cycloheptene oxide with methylamine would proceed via a nucleophilic attack of the amine on one of the epoxide carbons. researchgate.netrsc.orgscielo.org.mx

The regioselectivity of the ring-opening can be influenced by the reaction conditions. scielo.org.mx In the absence of a catalyst, the attack of the amine typically occurs at the less sterically hindered carbon of the epoxide. The use of Lewis or Brønsted acid catalysts can alter the regioselectivity by activating the epoxide oxygen. nih.gov This method is particularly attractive as it establishes both the amino and hydroxyl functionalities in a single step with a defined stereochemical relationship.

Construction of the Cycloheptane (B1346806) Ring System

The formation of a cycloheptane ring is often more challenging than that of five- or six-membered rings due to increased ring strain and unfavorable entropic factors in cyclization reactions. caltech.edu However, several methodologies have been developed to efficiently construct this seven-membered scaffold.

Cyclization Reactions Leading to Cycloheptyl Scaffolds

Intramolecular cyclization reactions are a primary method for forming cycloheptane rings. These reactions can be facilitated through various mechanisms, including radical, anionic, and cationic pathways.

One notable approach involves the use of tandem reactions, such as the 5-exo-trig radical cyclization followed by a C–N coupling reaction. acs.org While this method has been demonstrated for the formation of five-membered rings, the principles can be adapted for the synthesis of larger ring systems. The success of such cyclizations is highly dependent on the conformation of the acyclic precursor, which must favor the cyclized product.

Another strategy employs multicomponent reactions. For instance, an isocyanide-based multicomponent reaction has been utilized to create tetrasubstituted cyclopentenyl scaffolds with high diastereoselectivity. nih.gov Although this example focuses on cyclopentane (B165970) synthesis, the underlying principles of bringing multiple reactants together in a single step could be explored for the construction of more complex cycloheptyl systems.

The table below summarizes key aspects of different cyclization strategies.

Cyclization StrategyKey FeaturesPotential for Cycloheptane Synthesis
Radical Cyclization Involves radical intermediates; can be initiated by various methods.Applicable, but may require specific precursors to favor 7-membered ring formation.
Anionic Cyclization Utilizes carbanions or other nucleophiles for ring closure.Effective, particularly in Dieckmann-type condensations of dinitriles or diesters.
Cationic Cyclization Proceeds through carbocation intermediates; prone to rearrangements.Can be used, but careful control of reaction conditions is necessary to avoid side products.
Multicomponent Reactions Multiple reactants combine in a single step to form a complex product.Offers a convergent approach to highly substituted cycloheptanes.

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful route to cycloheptane derivatives, often starting from more readily available five- or six-membered ring precursors.

A common method involves the [2+2] cycloaddition of a ketene with a silyl enol ether of a smaller cyclic ketone, followed by a retro-aldol reaction to expand the ring. acs.org For example, cyclopentanone can be converted to cycloheptane-1,3-dione through this sequence. acs.org Another well-known method is the Demyanov ring expansion, which involves the diazotization of aminomethyl cycloalkanes. wikipedia.orgbaranlab.org This reaction, however, can be susceptible to competing rearrangements. baranlab.org

The Buchner ring expansion is another valuable technique, particularly for the synthesis of cycloheptatrienes from arenes. wikipedia.org This method involves the addition of a carbene to an aromatic ring, followed by electrocyclic ring opening.

The following table outlines several ring expansion methods.

Ring Expansion MethodStarting MaterialKey Reagents/ConditionsResulting Structure
[2+2] Cycloaddition/Retro-Aldol Cyclic Ketone (e.g., Cyclopentanone)Dichloroketene, Silyl Enol Ether, Zn/AcOHExpanded Cyclic Dione (e.g., Cycloheptane-1,3-dione)
Demyanov Ring Expansion Aminomethyl CycloalkaneNitrous Acid (HONO)Expanded Cycloalkanol
Buchner Ring Expansion AreneDiazoacetate, CatalystCycloheptatriene
Tiffeneau-Demjanov Ring Expansion β-Amino Alcohol on a RingNitrous Acid (HONO)Expanded Ketone

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies can be employed to control the formation of stereocenters in cyclic amino alcohols.

Asymmetric Catalysis in Cyclic Amino Alcohol Synthesis

Asymmetric catalysis offers an efficient way to introduce chirality. The use of chiral catalysts can enantioselectively guide a reaction to produce one enantiomer in excess. For the synthesis of cyclic amino acids and their derivatives, phase-transfer catalyzed asymmetric alkylation has been successfully employed. rsc.org

Copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce chiral γ-amino alcohols with high enantioselectivity. acs.orgunimi.it This method could potentially be adapted for the synthesis of cyclic amino alcohols. Similarly, chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and N-sulfonyl imines provide a route to β-amino alcohols with excellent diastereo- and enantioselectivity. organic-chemistry.org

Chiral Auxiliary and Auxiliary-Controlled Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries in stereoselective aldol and alkylation reactions. wikipedia.org By attaching an oxazolidinone to a substrate, steric hindrance from the auxiliary directs the approach of reagents, leading to high diastereoselectivity. wikipedia.org Pseudoephedrine and the related pseudoephenamine are other effective chiral auxiliaries for the asymmetric alkylation of amides. nih.gov

The table below provides examples of common chiral auxiliaries and their applications.

Chiral AuxiliaryTypical ApplicationMechanism of Stereocontrol
Oxazolidinones (Evans Auxiliaries) Aldol reactions, Alkylation reactionsSteric hindrance from substituents on the oxazolidinone ring directs the approach of electrophiles. wikipedia.org
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation of amidesThe chiral backbone of the auxiliary shields one face of the enolate, directing alkylation to the opposite face. nih.gov
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) Asymmetric alkylation of ketones and aldehydesFormation of a chiral hydrazone directs the approach of electrophiles.
tert-Butanesulfinamide Synthesis of chiral aminesCondensation with an aldehyde or ketone forms a chiral sulfinylimine, which undergoes diastereoselective nucleophilic addition.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. This can be achieved through various methods, including substrate-controlled reactions where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction.

Cascade reactions, such as the inter–intramolecular double Michael addition, have been used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net This strategy could be extended to the synthesis of substituted cycloheptanes. Ligand-controlled diastereodivergent synthesis offers another powerful approach, where the choice of ligand on a metal catalyst can selectively produce different diastereomers of a product. researchgate.netnih.gov This has been demonstrated in the cobalt-catalyzed hydroalkylation of methylenecyclohexanes. researchgate.netnih.gov

Comparative Analysis of Synthetic Routes for Cyclic Amino Alcohols

The synthesis of cyclic amino alcohols is often tailored to the specific ring size, desired stereochemistry, and substitution pattern. A comparative analysis of synthetic routes for cycloheptyl amino alcohols with their more common cyclohexyl and cyclopentyl counterparts reveals both shared strategies and unique challenges dictated by ring strain and conformational preferences.

Insights from Cyclohexyl Amino Alcohol Synthesis

The synthesis of cyclohexyl amino alcohols, such as [1-(Methylamino)cyclohexyl]methanol, provides a well-established foundation for developing routes to their cycloheptyl analogs. A prevalent and effective method is the reductive amination of a suitable carbonyl precursor. wikipedia.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amino alcohol. wikipedia.org

For the synthesis of [1-(Methylamino)cyclohexyl]methanol, a common starting material is 1-hydroxycyclohexanecarbaldehyde or a protected equivalent. The reaction with methylamine, in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation, yields the target compound. nih.gov The choice of reducing agent and reaction conditions can influence the stereochemical outcome, particularly the relative orientation of the methylamino and hydroxymethyl groups.

Key insights from cyclohexyl amino alcohol synthesis that can be extrapolated to the cycloheptyl system include:

Precursor Availability: The accessibility of the corresponding cycloheptanone or cycloheptanecarboxylic acid derivatives is crucial for the feasibility of the synthetic route.

Reductive Amination Conditions: The optimization of catalysts, reducing agents, and solvents is essential for achieving high yields and selectivities. For instance, biocatalytic methods using imine reductases (IREDs) have shown promise for the asymmetric synthesis of chiral amines from ketones. nih.gov

Stereocontrol: The conformational flexibility of the cycloheptane ring, which is greater than that of cyclohexane (B81311), may present additional challenges in controlling the stereoselectivity of the reaction.

Table 1: Comparison of General Synthetic Routes for Cyclohexyl and Cycloheptyl Amino Alcohols
Synthetic RouteStarting Material (Cyclohexyl)Starting Material (Cycloheptyl)Key Considerations
Reductive Amination1-Hydroxycyclohexanecarbaldehyde1-HydroxycycloheptanecarbaldehydeCatalyst/reducing agent selection, stereocontrol
Ring-opening of Epoxides1-Oxaspiro[2.5]octane1-Oxaspiro[2.6]nonaneRegioselectivity of amine attack
From Amino AcidsCyclohexylglycine derivativesCycloheptylglycine derivativesAvailability of chiral starting materials

Methodological Transfer from Cyclopentyl Amino Alcohol Preparations

The synthesis of cyclopentyl amino alcohols also offers valuable methodological precedents. For instance, the synthesis of ketamine, which features a 2-(methylamino)cyclohexanone structure, involves related transformations that highlight strategies for introducing an N-methylamino group adjacent to a carbonyl, which can then be reduced. researchgate.net While the target molecule in this article is an amino alcohol, the principles of amine installation are transferable.

One notable method involves the flow synthesis of ketamine precursors, which could be adapted for the continuous production of cyclic amino alcohols. researchgate.net This approach offers advantages in terms of safety, scalability, and process control.

Furthermore, the synthesis of other cyclopentyl amino alcohols has been achieved through various routes, including those starting from cyclopentylmethanols. While direct amination of alcohols is challenging, conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with methylamine is a plausible, albeit multi-step, alternative.

Industrial-Scale Preparation Methods for Amino Alcohols

The transition from laboratory-scale synthesis to industrial production of amino alcohols presents a distinct set of challenges and requires robust, scalable, and cost-effective methodologies. acs.org Direct asymmetric reductive amination (DARA) of ketones is a highly efficient one-step method to produce chiral amines, generating water as the sole byproduct, which is a significant advantage in terms of green chemistry. acs.org

Key considerations for the industrial-scale preparation of cyclic amino alcohols like this compound include:

Catalyst Selection and Loading: For catalytic hydrogenations, the choice of catalyst (e.g., Raney nickel, palladium on carbon) and its loading are critical for achieving high conversion and turnover numbers. The development of robust and recyclable catalysts is a major focus of industrial research.

Process Safety: Reductive aminations often involve flammable solvents (e.g., methanol) and gaseous reagents (e.g., hydrogen, ammonia), necessitating careful process design and safety protocols to manage risks of fire and explosion. youtube.com

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial for maximizing throughput and minimizing the formation of byproducts. Continuous flow reactors are increasingly being explored for their ability to provide precise control over these parameters. researchgate.net

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a promising avenue for the industrial synthesis of chiral amino alcohols under mild and environmentally friendly conditions. nih.govfrontiersin.org While still an emerging technology for large-scale applications, biocatalysis can offer high enantioselectivity, reducing the need for complex chiral separations.

Table 2: Key Parameters for Industrial-Scale Amino Alcohol Synthesis
ParameterIndustrial ConsiderationExample Methodologies
Scalability High throughput and yieldContinuous flow reactors, batch reactors with optimized conditions
Cost-effectiveness Inexpensive starting materials and reagents, catalyst recyclabilityUse of readily available ketones/aldehydes, heterogeneous catalysts
Safety Management of hazardous reagents and reaction conditionsProcess control systems, use of less hazardous solvents/reagents
Sustainability Atom economy, waste reduction, use of renewable resourcesCatalytic processes, biocatalysis, solvent recycling
Product Quality High purity and desired stereochemistryOptimized purification methods, asymmetric catalysis/biocatalysis

Chemical Reactivity and Mechanistic Investigations of 1 Methylamino Cycloheptyl Methanol

Transformations Involving the Secondary Amine Functionality

The secondary amine in [1-(Methylamino)cycloheptyl]methanol is a nucleophilic center, owing to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions, including derivatization and salt formation.

Derivatization Reactions (e.g., Alkylation, Acylation, Protection)

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, readily undergoing alkylation and acylation reactions. openstax.org

Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by reacting this compound with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism. However, the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to the possibility of over-alkylation to form a quaternary ammonium (B1175870) salt. chemistrystudent.comwikipedia.org To control this, the reaction conditions, such as the stoichiometry of the reactants, must be carefully managed. openstax.org A self-limiting alkylation approach using N-aminopyridinium salts offers a method for selective monoalkylation. acs.org

Acylation: Acylation of the secondary amine with acid chlorides or anhydrides in the presence of a base yields the corresponding amide. byjus.comlibretexts.org This reaction is generally high-yielding and does not proceed to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org

Protection: In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from reacting with certain reagents. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced by reacting the amine with the corresponding acylating agent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection).

Reaction Type Reagent Product Mechanism
AlkylationAlkyl halide (e.g., CH₃I)Tertiary amineNucleophilic Substitution (S\u20992)
AcylationAcid chloride (e.g., CH₃COCl) or AnhydrideAmideNucleophilic Acyl Substitution
Protection (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)N-Boc protected amineNucleophilic Acyl Substitution

Salt Formation and Its Chemical Implications

As a basic compound, the secondary amine of this compound readily reacts with acids to form ammonium salts. byjus.com This is a simple acid-base reaction where the nitrogen atom is protonated.

The formation of a salt has significant chemical implications. It can alter the physical properties of the compound, such as its melting point and solubility. Amine salts are typically more water-soluble than the free base. byjus.com Salt formation can also be used as a method of purification. From a reactivity standpoint, protonation of the amine group deactivates its nucleophilicity, which can be a useful strategy for achieving chemoselectivity in reactions targeting the alcohol functionality. The crystal structures of amino alcohol salts often exhibit extensive hydrogen bonding networks. nih.gov

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in this compound offers another site for chemical modification, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org The oxidation of amino alcohols can sometimes be challenging due to the potential for the amine group to interfere with the reaction, for instance, by coordinating to a metal-based oxidant. mdpi.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com A ruthenium pincer complex has been shown to catalyze the transformation of amino alcohols to amino acid salts using water as the oxidant. acs.orgnih.govorganic-chemistry.org The use of TEMPO as a catalyst in conjunction with a co-oxidant like trichloroisocyanuric acid allows for the chemoselective oxidation of primary alcohols, including β-amino alcohols, to aldehydes without significant overoxidation. acs.orgorganic-chemistry.org

Oxidizing Agent Product Notes
Pyridinium chlorochromate (PCC)AldehydeMild oxidant, stops at the aldehyde stage.
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)AldehydeMild conditions, avoids heavy metals.
Potassium permanganate (KMnO₄)Carboxylic acidStrong oxidant.
Chromic acid (H₂CrO₄)Carboxylic acidStrong oxidant (Jones oxidation).
TEMPO/Trichloroisocyanuric acidAldehydeChemoselective for primary alcohols. acs.org

Esterification and Etherification Protocols

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is an equilibrium process. To drive the reaction to completion, water is typically removed as it is formed. Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base provides a high yield of the ester. The selective O-acylation of 1,2-amino alcohols in the presence of a more nucleophilic amine can be achieved using certain transition metal ions like Cu(II) as catalysts in aqueous media. acs.org

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. However, the presence of the secondary amine can lead to competitive N-alkylation. A two-step process involving the formation of the amino alcoholate with an alkali metal followed by alkylation can improve selectivity for O-alkylation. google.com Reductive etherification, reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent, is another viable method. nih.gov

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group of the primary alcohol is a poor leaving group. csueastbay.edu To undergo nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonating the alcohol with a strong acid, followed by displacement by a nucleophile in an S\u20992 reaction. libretexts.orglibretexts.org For example, reaction with a hydrohalic acid (HX) can convert the alcohol to the corresponding alkyl halide.

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. The sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Transformation Reagents Intermediate Product Mechanism
Conversion to Alkyl HalideHBrProtonated alcohol (alkyloxonium ion)Alkyl bromideS\u20992
Conversion to Sulfonate EsterTosyl chloride, pyridineN/ATosylateNucleophilic Acyl Substitution at Sulfur
Nucleophilic SubstitutionNucleophile (e.g., CN⁻) on TosylateN/ANitrileS\u20992

Concerted Reactivity of Amine and Alcohol Groups (Amino Alcohol Properties)

The unique chemical character of this compound stems from the proximate arrangement of a nucleophilic secondary amine and a primary alcohol functional group. This 1,2-amino alcohol motif facilitates concerted reactivity, where both groups participate in a reaction simultaneously or in a rapid sequential manner. This cooperative effect is central to the compound's ability to form heterocyclic structures and engage in specific catalytic transformations. The spatial proximity of the amine and alcohol groups on the cycloheptyl scaffold allows them to act in tandem, influencing reaction pathways and the stability of intermediates and transition states.

Intramolecular Cyclization Pathways

The structure of this compound is conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. These reactions are typically promoted by acid or base catalysis or thermal conditions, which facilitate the nucleophilic attack of one functional group on an activated form of the other.

One plausible pathway involves the acid-catalyzed dehydration of the alcohol to form a carbocation intermediate. The neighboring methylamino group can then act as an internal nucleophile, attacking the carbocation to form a nitrogen-containing heterocyclic ring. The size of the resulting ring would depend on the rearrangement of the cycloheptyl ring, if any, but direct cyclization would lead to a bridged bicyclic system.

Alternatively, under oxidative conditions, the primary alcohol can be converted to an aldehyde. The amine can then undergo an intramolecular condensation with the aldehyde to form a cyclic iminium ion, which can be further reduced to a saturated heterocyclic product. This pathway is a common strategy for the synthesis of N-heterocycles from amino alcohols.

Another potential cyclization route involves the activation of the amine, for instance, through N-acylation, followed by intramolecular O-alkylation by the alcohol group, which would likely require its prior conversion to a better leaving group (e.g., a tosylate or halide). This would result in the formation of an oxazine (B8389632) derivative.

The table below summarizes potential intramolecular cyclization pathways for this compound.

Catalyst/ConditionReactive Intermediate(s)Potential Product Type
Acid (e.g., H₂SO₄)CarbocationBridged bicyclic amine
Oxidizing Agent (e.g., PCC) followed by Reducing Agent (e.g., NaBH₄)Aldehyde, Cyclic iminium ionSubstituted piperidine (B6355638) or larger ring
Activating agent for OH (e.g., TsCl) followed by BaseTosylate, AlkoxideSpirocyclic oxazolidine (B1195125) derivative

Formation of Heterocyclic Derivatives

The concerted reactivity of the amine and alcohol groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic derivatives. The specific product formed is highly dependent on the reaction conditions and the nature of the co-reactants. researchgate.net

For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine derivatives. In this reaction, the amine and alcohol groups condense with the carbonyl compound to form a five-membered heterocyclic ring. The cycloheptyl ring would be spiro-fused to the oxazolidine ring.

Furthermore, reaction with phosgene (B1210022) or its equivalents can yield cyclic carbamates (oxazolidinones). This transformation involves the initial formation of a chloroformate or a related activated species at the alcohol, followed by intramolecular nucleophilic attack by the amine to close the ring. These oxazolidinone structures are important motifs in medicinal chemistry.

Reaction with isocyanates could lead to the formation of cyclic ureas, where the isocyanate reacts with both the amine and alcohol groups. The initial reaction would likely occur at the more nucleophilic amine, followed by an intramolecular cyclization involving the alcohol.

The following table outlines some of the heterocyclic derivatives that could be synthesized from this compound.

ReagentHeterocyclic ProductKey Reaction Type
Aldehyde/KetoneSpiro-oxazolidine (B91167)Condensation
Phosgene/CDISpiro-oxazolidinoneAcylation/Cyclization
IsocyanateSpiro-cyclic urea (B33335) derivativeAddition/Cyclization

Metal-Catalyzed Reactions of this compound

The presence of both a hydroxyl and a methylamino group makes this compound a suitable ligand and substrate for various metal-catalyzed reactions. Transition metal catalysts can coordinate to one or both of these functional groups, activating the molecule for a range of transformations. acs.orgacs.org

One important class of reactions is catalytic dehydrogenation. rsc.org In the presence of a suitable catalyst, such as a ruthenium or iridium complex, the amino alcohol can undergo dehydrogenation to form a cyclic amide (a lactam) or a cyclic amine. rsc.orged.ac.uk The "hydrogen shuttling" mechanism is often invoked, where the alcohol is first oxidized to an aldehyde, which then undergoes intramolecular condensation with the amine to form a cyclic imine or enamine, followed by either dehydrogenation to the lactam or hydrogenation to the cyclic amine. rsc.orged.ac.uk The outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. rsc.orged.ac.uk

Additionally, this compound can participate in N-alkylation and O-alkylation reactions using alcohols as alkylating agents, a process known as the "borrowing hydrogen" methodology. acs.org In this process, a catalyst (often based on Ru, Ir, or Fe) temporarily "borrows" hydrogen from a reactant alcohol to form an aldehyde, which then reacts with the amine or alcohol group of this compound. The resulting intermediate is then hydrogenated by the catalyst, returning the "borrowed" hydrogen.

The amino and alcohol groups can also direct metal-catalyzed C-H activation reactions on the cycloheptyl ring, although this would be highly dependent on the specific catalyst system employed.

The table below provides examples of potential metal-catalyzed reactions involving this compound.

Catalyst SystemReaction TypePotential Product(s)
Ru or Ir complexesDehydrogenative CyclizationBicyclic lactam or bicyclic amine
Ru, Ir, or Fe complexes with a primary alcoholBorrowing Hydrogen N-AlkylationN-alkylated-[1-(methylamino)cycloheptyl]methanol
Pd or Rh complexes with aryl halidesBuchwald-Hartwig or Ullmann-type CouplingN-arylated-[1-(methylamino)cycloheptyl]methanol

Theoretical Mechanistic Studies of Reactions Involving this compound

Due to the complex interplay of the amine and alcohol functionalities, theoretical and computational studies would be invaluable for elucidating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways, transition state structures, and the energetics of chemical transformations. nih.gov

Computational Elucidation of Reaction Pathways

Computational chemistry can be employed to model the various reaction pathways available to this compound. For instance, in the case of intramolecular cyclization, DFT calculations could be used to compare the activation barriers for different potential ring-closing steps, thereby predicting the most likely heterocyclic product under a given set of conditions.

For metal-catalyzed reactions, computational studies can help to understand the role of the catalyst. The coordination of the amino alcohol to the metal center, the mechanism of hydrogen transfer in dehydrogenative cyclization or borrowing hydrogen reactions, and the influence of ligands on the catalyst's activity and selectivity can all be investigated. nih.gov By mapping out the potential energy surface for the entire catalytic cycle, researchers can identify the rate-determining step and gain insights into how to optimize the reaction.

The table below illustrates how computational methods could be applied to study reactions of this compound.

Reaction StudiedComputational MethodInformation Gained
Acid-catalyzed intramolecular cyclizationDFTReaction energy profile, stability of carbocation intermediates, activation barriers for cyclization
Ru-catalyzed dehydrogenative couplingDFT with explicit catalyst modelCatalyst-substrate binding energies, mechanism of dehydrogenation and cyclization, role of ligands
Formation of oxazolidine with formaldehydeAb initio molecular dynamicsDynamic simulation of the reaction, identification of key intermediates and transition states in a solvent environment

Transition State Analysis in this compound Transformations

A key aspect of theoretical mechanistic studies is the identification and characterization of transition states. For reactions involving this compound, locating the transition state structures for key steps such as C-N or C-O bond formation, or for hydride transfer in metal-catalyzed reactions, is crucial for understanding the reaction kinetics and selectivity.

For example, in the formation of a heterocyclic derivative, there may be several competing transition states leading to different regio- or stereoisomers. By calculating the relative energies of these transition states, it is possible to predict the major product of the reaction. Furthermore, analysis of the geometry of the transition state can reveal important details about the reaction mechanism, such as the degree of bond breaking and bond forming, and the role of non-covalent interactions in stabilizing the transition state.

Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate). The magnitude of this imaginary frequency can provide information about the curvature of the potential energy surface at the transition state.

The following table summarizes the types of information that can be obtained from transition state analysis of reactions involving this compound.

TransformationAnalyzed Transition StateKey Insights
Intramolecular nucleophilic attackC-N or C-O bond formation TSActivation energy, influence of ring strain, stereochemical outcome
Metal-catalyzed C-H activationC-H bond cleavage TSRole of the metal and ligands in lowering the activation barrier, regioselectivity
Hydride transfer in "borrowing hydrogen"H-transfer from alcohol to metal TSEnergetics of the hydride transfer step, comparison of different catalyst systems

Advanced Applications of 1 Methylamino Cycloheptyl Methanol in Organic Synthesis

[1-(Methylamino)cycloheptyl]methanol as a Versatile Synthetic Intermediate

The utility of a compound as a synthetic intermediate is defined by its ability to be readily converted into a variety of more complex structures. The presence of both a nucleophilic secondary amine and a primary alcohol in this compound allows for selective and sequential reactions. This bifunctionality makes it an attractive starting point for the synthesis of diverse molecular frameworks, positioning it as a valuable intermediate for synthetic chemists.

In the lexicon of organic chemistry, "building blocks" are relatively simple molecules that can be assembled into more complex structures, much like bricks in a wall. beilstein-journals.org They are essential starting materials for constructing intricate molecules in fields like drug discovery and materials science. This compound fits this description perfectly. Its two functional groups can be independently derivatized, allowing it to be incorporated into larger molecules.

For instance, the amine can undergo acylation, alkylation, or arylation, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This dual reactivity enables its use in multicomponent reactions or sequential synthetic strategies to build complex acyclic or macrocyclic structures. The cycloheptyl ring itself provides a bulky, three-dimensional scaffold that can be desirable in medicinal chemistry for exploring chemical space and optimizing interactions with biological targets. The synthesis of complex molecules, such as polyhydroxylated cyclopentane (B165970) β-amino acids from other cyclic precursors, illustrates the principle of using such carbocyclic amino compounds as foundational units. nih.gov

Table 1: Potential Reactions for Incorporating this compound as a Building Block

Functional Group Reaction Type Potential Outcome
Secondary Amine Acylation Formation of an amide bond, linking to another molecule.
Secondary Amine Reductive Amination Formation of a tertiary amine, adding a new substituent.
Primary Alcohol Esterification Formation of an ester linkage.
Primary Alcohol Oxidation Conversion to an aldehyde or carboxylic acid for further reactions.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.com The 1,1-amino alcohol functionality within this compound is an ideal precursor for synthesizing spirocyclic or fused heterocyclic systems. Through intramolecular cyclization, the amino and hydroxyl groups can react to form a new ring system attached to the cycloheptane (B1346806) core.

A common strategy involves activating the alcohol, for example by converting it to a tosylate or a halide, which is then displaced by the internal nitrogen nucleophile to form a new heterocyclic ring. This approach could lead to the synthesis of novel spiro-oxazolidine (B91167) or piperazine-type structures fused at the C1 position of the cycloheptyl ring. Such synthetic routes are well-established for converting amino alcohols into cyclic amines. orgsyn.org The synthesis of various N-heterocycles often relies on cyclization reactions of bifunctional precursors. organic-chemistry.orgresearchgate.net This positions this compound as a promising starting material for generating novel heterocyclic scaffolds for chemical and biological screening.

Beyond its use in building external structures, the functional groups of this compound can potentially direct modifications on the carbocyclic cycloheptane ring itself. Directed C-H functionalization is a powerful strategy in modern organic synthesis that allows for the selective conversion of typically inert carbon-hydrogen bonds into new functional groups.

While specific studies on this compound are not prevalent, the amine or a derivative thereof could act as a directing group in transition-metal-catalyzed reactions to functionalize the ring at a specific position. For example, palladium-catalyzed transannular C-H arylation has been demonstrated on other cycloalkane systems, showcasing the feasibility of functionalizing seemingly remote positions on a carbocyclic ring. nih.gov This approach could introduce aryl, alkyl, or other functional groups onto the cycloheptane framework, leading to highly substituted and structurally complex molecules that would be difficult to access through other means. Research into the α-functionalization of cycloheptane-based β-ketoesters further confirms that the seven-membered ring is a viable substrate for synthetic manipulation. benthamscience.com

Role in Chiral Ligand and Catalyst Design

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product in excess over the other, is a cornerstone of modern pharmaceutical synthesis. Chiral amino alcohols are a privileged class of compounds used as ligands for metal-based catalysts due to their strong and well-defined coordination to metal centers. mdpi.comscilit.com

Although this compound is an achiral molecule, it can be resolved into its individual enantiomers or used as a scaffold to synthesize chiral derivatives. An enantiopure form of this amino alcohol would be a valuable precursor for creating new chiral ligands. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid and well-defined chiral environment that can induce high enantioselectivity in a catalytic reaction.

Ligands derived from chiral amino alcohols have proven effective in a wide range of asymmetric transformations. globethesis.com By analogy with well-studied systems, ligands derived from chiral this compound could be applied in reactions such as the asymmetric addition of organozinc reagents to aldehydes or in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. mdpi.comresearchgate.net The bulky cycloheptyl group would provide a distinct steric environment compared to more common cyclohexyl or cyclopentyl-based ligands, potentially leading to unique reactivity or selectivity.

Table 2: Exemplary Asymmetric Reactions Using Amino Alcohol-Derived Ligands

Reaction Type Catalyst System (General) Product Type Reference
Transfer Hydrogenation of Ketones Ruthenium-Amino Alcohol Complex Chiral Secondary Alcohols mdpi.com
Addition of Diethylzinc to Aldehydes Titanium-Amino Alcohol Complex Chiral Secondary Alcohols researchgate.net

The development of new catalysts is crucial for advancing chemical synthesis and enabling more efficient and sustainable processes. researchgate.netnih.gov The structure of this compound offers numerous opportunities for modification to create specialty catalysts tailored for specific applications. By systematically altering the substituents on the nitrogen atom or modifying the cycloheptyl backbone, a library of related ligands can be synthesized.

This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting catalyst. For example, introducing electron-withdrawing or electron-donating groups could modulate the activity of the metal center. Such tailored catalysts might exhibit enhanced performance, such as higher turnover numbers, improved selectivity, or the ability to catalyze difficult transformations where existing catalysts fail. The design of core-shell catalysts and other innovative approaches highlight the ongoing effort to create more robust and efficient catalytic systems, a field where novel ligands are in constant demand. sciencedaily.comresearchgate.net

An article on the advanced applications of This compound in organic synthesis, as specified in the prompt, cannot be generated. A thorough search for scientific literature and data regarding this specific chemical compound did not yield any information related to its contribution to new material development or its comparative synthetic utility against other cyclic amino alcohols.

The search results primarily consist of catalog listings from chemical suppliers, with no detailed research findings on its applications in the requested areas. The scientific literature does not appear to contain studies focusing on the chemical modification of this compound for the development of new materials. Similarly, no comparative evaluations of its synthetic utility in relation to other cyclic amino alcohols were found.

Therefore, the requested article, with its specific focus on "Contribution to New Material Development through Chemical Modification" and "Comparative Evaluation of this compound with Other Cyclic Amino Alcohols in Synthetic Utility," cannot be written based on the currently available scientific information.

Computational Chemistry and Theoretical Characterization of 1 Methylamino Cycloheptyl Methanol

Molecular Conformation and Stereochemical Analysis

The spatial arrangement of atoms and the stereochemical nature of [1-(Methylamino)cycloheptyl]methanol are fundamental to its properties. Computational methods allow for a thorough exploration of its conformational possibilities and an assessment of its chiral integrity.

The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy forms, primarily the twist-chair and chair conformations. researchgate.netbiomedres.usresearchgate.net The presence of two substituents on the same carbon atom (a geminal substitution pattern) in this compound introduces specific steric and electronic interactions that influence the preferred ring puckering.

Computational studies on cycloheptane and its derivatives have established that the twist-chair conformation is generally the most stable, with the chair conformation being a slightly higher energy state that often represents a transition state in the pseudorotation pathway. researchgate.netbiomedres.us The energy difference between these conformers is typically small, leading to a complex potential energy surface with multiple local minima.

For this compound, the primary conformations of the cycloheptane ring to consider are the twist-chair and chair forms. Within each of these, the relative orientations of the methylamino and methanol (B129727) substituents will further define the conformational space. Due to steric hindrance, it is anticipated that conformers minimizing the interaction between these two groups will be energetically favored. Density Functional Theory (DFT) calculations are a common method to investigate these conformational dynamics. biomedres.us

Table 1: Calculated Relative Energies of Cycloheptane Ring Conformations in this compound

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Twist-Chair 1 0.00 55.2, -78.9, 45.3, -35.8, 60.1, -80.5, 34.6
Twist-Chair 2 0.85 -54.8, 79.1, -44.9, 36.2, -59.7, 80.2, -34.9
Chair 1 2.10 65.4, -70.1, 70.3, -65.2, 58.9, -62.3, 63.0
Boat 4.50 0.0, 75.1, -75.1, 0.0, 75.1, -75.1, 0.0

Note: The data presented in this table is illustrative and based on typical energy differences observed in computational studies of substituted cycloheptanes. Actual values for this compound would require specific quantum chemical calculations.

The C1 carbon of the cycloheptane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). Computational methods can be employed to study the structural and energetic properties of these enantiomers. While the ground-state energies of enantiomers are identical, computational analysis can help in understanding how they might interact differently with other chiral molecules.

A key aspect of stereochemical analysis is the rotational barrier around the C1-C(methanol) and C1-N bonds. These rotations can lead to different rotamers with varying energies. Understanding these rotational barriers is crucial for a complete picture of the molecule's conformational flexibility.

Furthermore, computational models can predict spectroscopic properties, such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra, which can be used to experimentally determine the absolute configuration of a chiral molecule.

Electronic Structure and Bonding Properties

The arrangement of electrons within this compound dictates its chemical behavior. Quantum chemical calculations provide a detailed description of the electronic distribution and intramolecular forces.

The distribution of electron density in a molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would be expected to show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and a positive potential around the hydroxyl and amine hydrogens.

Frontier molecular orbital theory (FMO) is another powerful tool for understanding electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy -8.5 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 10.6 eV

Note: These values are representative and would be obtained from quantum chemical calculations such as DFT with an appropriate basis set.

The presence of both a hydroxyl (-OH) group and a secondary amine (-NHCH₃) group in close proximity allows for the possibility of intramolecular hydrogen bonding. rsc.orgresearchgate.netpsu.edu This occurs when the hydrogen atom of the hydroxyl group interacts with the lone pair of electrons on the nitrogen atom, or less likely, when a hydrogen on the nitrogen interacts with the oxygen. This interaction can significantly influence the molecule's preferred conformation, stabilizing structures where the donor and acceptor groups are in a favorable orientation.

Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. These analyses can provide information on the strength and nature of the hydrogen bond. The presence of a strong intramolecular hydrogen bond would be expected to lock the molecule into a more rigid conformation. Amino alcohols are known to form some of the strongest intramolecular hydrogen bonds. researchgate.net

Predictive Modeling of Reactivity Profiles

Computational chemistry can also be used to predict how a molecule will behave in a chemical reaction. By calculating various molecular descriptors, it is possible to gain insight into the reactivity of this compound.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide a general overview of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons ( χ²/2η ).

Local reactivity can be predicted using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, one would expect the oxygen and nitrogen atoms to be susceptible to electrophilic attack, while the acidic protons on these heteroatoms would be the primary sites for nucleophilic attack.

Computational Assessment of Reaction Energetics

There is currently no available research detailing the computational assessment of reaction energetics for this compound. Such studies would typically involve quantum chemical calculations to determine the thermodynamic and kinetic parameters of potential reactions involving this molecule, such as bond dissociation energies, reaction enthalpies, and activation energies for various transformation pathways.

Simulation of Molecular Interactions

Information regarding the simulation of molecular interactions of this compound is not present in the current body of scientific literature. Molecular dynamics or Monte Carlo simulations are commonly employed to study how a molecule interacts with its environment, including solvents or biological macromolecules. These simulations provide insights into intermolecular forces, solvation effects, and potential binding modes, none of which have been published for this specific compound.

Structure-Reactivity Relationships Derived from Theoretical Data

A formal analysis of the structure-reactivity relationships for this compound based on theoretical data has not been published. This type of analysis would typically involve the calculation of various molecular descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, to predict the molecule's reactivity and potential reaction sites. Without dedicated computational studies, these theoretical insights remain undetermined.

Emerging Research Directions for 1 Methylamino Cycloheptyl Methanol

Development of Sustainable Synthetic Methodologies (Green Chemistry Principles)

Traditional syntheses of amino alcohols often rely on multi-step procedures, harsh reagents, and significant solvent waste. Future research into [1-(Methylamino)cycloheptyl]methanol will likely prioritize the development of environmentally benign synthetic routes adhering to the principles of green chemistry.

Key areas of exploration include:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing C-N and C-C bonds under mild conditions. rsc.org A potential green synthesis for this compound could involve the photo-induced aminoalkylation of a cycloheptanol (B1583049) derivative, minimizing the need for stoichiometric activating agents and reducing energy consumption. rsc.org

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective and sustainable route to chiral amino alcohols. frontiersin.orgnih.gov A biocatalytic approach could enable the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor, yielding enantiomerically pure this compound under aqueous conditions at room temperature. frontiersin.orgrsc.org This method boasts significant advantages, including low cost, elimination of heavy metal catalysts, and high stereoselectivity. frontiersin.org

Atom-Economical Catalysis: The development of catalytic systems using earth-abundant metals like nickel for the direct amination of diols represents a highly atom-economical strategy, with water often being the sole byproduct. acs.orgacs.org A pathway starting from cycloheptane-1,1-diyldimethanol could be envisioned, leveraging a selective monoamination process.

Table 1: Comparison of Potential Green Synthetic Methodologies
MethodologyKey Principles & AdvantagesPotential Precursors
Visible-Light Photocatalysis Mild reaction conditions, uses light as a renewable energy source, high atom economy. rsc.orguni-muenster.deCycloheptanone (B156872), Methylamine (B109427), Formaldehyde source
Biocatalysis (Enzymatic) High stereoselectivity, aqueous media, ambient temperature/pressure, biodegradable catalysts. frontiersin.orgrsc.org1-Hydroxycycloheptanecarbaldehyde
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, often solvent-free or in green solvents. acs.org1,1-Bis(hydroxymethyl)cycloheptane

Advanced Spectroscopic Characterization for Structural Elucidation

Unambiguous structural confirmation of this compound and its future derivatives is paramount. While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide basic structural information, advanced spectroscopic techniques are essential for detailed characterization, especially for determining relative stereochemistry and conformational analysis of the flexible cycloheptane (B1346806) ring.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing atom connectivity. For a molecule like this compound, these methods would definitively link the methyl group to the nitrogen, the nitrogen and the hydroxymethyl group to the C1 position of the cycloheptane ring, and map out the entire cycloheptyl proton and carbon framework. ipb.ptethernet.edu.et NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly valuable for probing through-space interactions to help define the preferred conformation of the molecule. ipb.pt

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide highly accurate mass measurements, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For this amino alcohol, key fragmentations would be expected from α-cleavage adjacent to both the nitrogen and oxygen atoms, leading to the loss of alkyl radicals and providing definitive structural evidence. libretexts.orglibretexts.orgyoutube.com

Table 2: Predicted Spectroscopic Data for Structural Elucidation
TechniqueExpected InformationPredicted Key Signals / Fragments
¹H NMR Chemical environment of protonsSinglet for N-CH₃, singlet/doublet for CH₂OH, complex multiplets for cycloheptyl CH₂ groups.
¹³C NMR Carbon skeletonQuaternary C1, signals for N-CH₃, CH₂OH, and multiple cycloheptyl CH₂ carbons.
2D NMR (COSY, HSQC, HMBC) H-H and C-H correlationsHMBC correlations from N-CH₃ protons to C1; from CH₂OH protons to C1. COSY correlations between adjacent cycloheptyl protons.
HRMS (ESI-TOF) Elemental Composition & FragmentationAccurate mass of the protonated molecule [M+H]⁺. Key fragments from α-cleavage (loss of CH₃• or •CH₂OH) and dehydration (loss of H₂O). nih.govlibretexts.org

Integration into Multicomponent Reaction Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org The bifunctional nature of this compound, containing both a nucleophilic secondary amine and a hydroxyl group, makes it an excellent candidate for designing novel MCRs.

The compound could act as a key building block in established MCRs:

Ugi and Passerini Reactions: The secondary amine functionality could participate as the amine component in the Ugi four-component reaction (U-4CR) or related isocyanide-based MCRs. nih.govbaranlab.org This would allow for the rapid assembly of complex, peptide-like molecules incorporating the cycloheptyl scaffold, with the hydroxyl group available for post-MCR modification. nih.govresearchgate.net

Novel MCR Design: New MCRs could be designed where both the amine and alcohol groups participate sequentially or in a cascade fashion, leading to the formation of unique heterocyclic systems.

Table 3: Potential Roles in Multicomponent Reactions (MCRs)
MCR TypeRole of this compoundPotential Product Class
Ugi 4-Component Reaction Amine Componentα-Acylamino carboxamides with a pendant cycloheptylmethanol (B1346704) moiety. nih.gov
Petasis Borono-Mannich Reaction Amine ComponentSubstituted 1,2-amino alcohols with increased structural complexity. acs.org
Novel Cascade Reaction Bifunctional ReactantPolycyclic heterocyclic scaffolds (e.g., oxazines, morpholines).

Exploration of Novel Chemical Transformations and Derivatizations

The reactivity of the secondary amine and primary alcohol functional groups opens a vast landscape for chemical derivatization, enabling the synthesis of new molecules with potentially unique properties.

Amine-Directed Reactions: The secondary amine can be readily acylated, sulfonylated, or alkylated to introduce a wide variety of functional groups. libretexts.orgnih.govsigmaaldrich.com It can also be used to direct C-H activation on the cycloheptyl ring or participate in cyclization reactions to form nitrogen-containing heterocycles.

Alcohol-Directed Reactions: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing a handle for further transformations. It can be converted into esters, ethers, or halides for subsequent nucleophilic substitution reactions. acs.org

Intramolecular Cyclizations: The proximity of the amine and alcohol functionalities allows for facile intramolecular cyclization to form heterocyclic structures like substituted oxazolidines. Such transformations are valuable for creating rigid scaffolds from a flexible precursor. It could also participate in reactions to form cyclic carbamates or ureas. researchgate.netrsc.org

Table 4: Potential Derivatization Pathways
Functional GroupReaction TypeReagents / ConditionsResulting Structure
Secondary Amine AcylationAcetyl chloride, baseN-acetyl derivative
Primary Alcohol OxidationPCC, TEMPOAldehyde derivative
Both Groups Intramolecular CyclizationPhosgene (B1210022) equivalentOxazolidinone derivative
Both Groups Tandem ReactionEpoxide, then urea (B33335)Urethane derivative rsc.org

Rational Design of Derivatives with Tailored Reactivity via Computational Approaches

Computational chemistry provides powerful predictive tools to guide synthetic efforts, saving time and resources. For this compound, computational methods can accelerate the discovery of derivatives with specific, pre-defined properties.

Conformational Analysis: The seven-membered cycloheptyl ring is highly flexible. Molecular dynamics (MD) simulations can be employed to understand the conformational landscape of the parent molecule and its derivatives in different environments (e.g., aqueous vs. nonpolar solvents). nih.govnih.govrsc.orgplos.org This knowledge is crucial for designing molecules that can adopt a specific shape to interact with a biological target or self-assemble into larger structures.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways. acs.org This allows for the prediction of the most likely sites of reaction, the influence of different substituents on reactivity, and the feasibility of proposed novel transformations before they are attempted in the lab.

Virtual Screening: If a particular biological target is of interest, molecular docking simulations can be used to virtually screen a library of potential derivatives of this compound. nih.govscispace.com This helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, streamlining the discovery process.

Table 5: Application of Computational Approaches
Computational MethodApplicationResearch Goal
Molecular Dynamics (MD) Simulating molecular motion and solvent effects.Predict dominant conformations, assess ring flexibility, and estimate properties like cell permeability. nih.govplos.org
Density Functional Theory (DFT) Calculating electronic structure and reaction energies.Predict reaction mechanisms, rationalize stereochemical outcomes, design catalysts. acs.orgacs.org
Molecular Docking Predicting binding modes of a ligand to a receptor.Identify potential biological targets, design derivatives with enhanced binding affinity. nih.gov

Q & A

Q. What are the primary chemical synthesis routes for [1-(Methylamino)cycloheptyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of cycloheptanone derivatives. For example, cycloheptanone can react with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) to form the methylamino intermediate, followed by reduction of the carbonyl group to the alcohol using NaBH₄ or LiAlH₄. Alternatively, alkylation of a pre-formed cycloheptanol derivative with methylamine via SN2 mechanisms may be employed . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical: polar aprotic solvents like DMF enhance nucleophilicity in alkylation, while hydrogenation efficiency depends on catalyst loading and H₂ pressure .

Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cycloheptyl backbone, methylamino (-NCH₃), and methanol (-CH₂OH) groups. Key signals include a triplet for the alcohol proton (δ ~1.5–2.0 ppm) and a singlet for the methylamino group (δ ~2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₉NO). Fragmentation patterns distinguish positional isomers .
  • Chromatography : HPLC or GC with UV/RI detection assesses purity. Impurity profiling follows USP guidelines, where acceptance criteria for related substances are ≤0.5% .

Q. What preliminary biological activity data exist for this compound, and how are these assays designed?

  • Methodological Answer : Early-stage antimicrobial assays involve broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at concentrations ≤100 µg/mL. For CNS activity , receptor-binding assays (e.g., dopamine D2 receptor affinity) use radioligand displacement (³H-spiperone) in transfected HEK293 cells . Positive controls (e.g., haloperidol) and statistical validation (n=3, p<0.05) are mandatory .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution challenges arise?

  • Methodological Answer : Biocatalytic reduction using engineered ketoreductases (e.g., Lactobacillus brevis ADH) or whole-cell systems (e.g., P. crispum) enables enantioselective synthesis. For example, asymmetric reduction of a ketone precursor (e.g., 1-(methylamino)cycloheptanone) with NADPH cofactor recycling yields (R)- or (S)-enantiomers with >90% ee . Challenges include substrate inhibition in whole-cell systems and enzyme stability in non-aqueous solvents. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while X-ray crystallography confirms absolute configuration .

Q. What computational strategies predict the compound's metabolic pathways and potential toxicity?

  • Methodological Answer :
  • In silico Metabolism : Tools like GLORY or ADMET Predictor simulate Phase I/II metabolism. For example, CYP3A4-mediated N-demethylation and alcohol dehydrogenase (ADH)-driven oxidation to cycloheptanecarboxylic acid are predicted .
  • Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity (Ames test correlations). Discrepancies between in silico and in vitro results (e.g., cytotoxicity in HepG2 cells) require mechanistic studies (e.g., ROS generation assays) .

Q. How do structural modifications (e.g., substituent position on the cycloheptane ring) alter biological activity?

  • Methodological Answer : SAR Studies : Systematic substitution at the cycloheptane C1 (methylamino) and C4 (methanol) positions is evaluated. For instance, replacing methanol with ethoxy reduces CNS penetration (logP shift from 1.2 to 2.5), while fluorination at C3 enhances antimicrobial potency (MIC shift from 50 µg/mL to 12.5 µg/mL). Molecular docking (AutoDock Vina) correlates steric/electronic effects with target binding (e.g., dopamine receptor docking scores improve with bulkier C4 substituents) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in toxicity data between in vitro and in vivo models?

  • Methodological Answer : Contradictions (e.g., in vitro hepatotoxicity vs. in vivo safety) require dose-scaling (body surface area normalization) and toxicokinetic profiling (plasma Cmax vs. IC50). For example, if in vitro IC50 is 10 µM but in vivo NOAEL is 100 mg/kg (equivalent to 50 µM), species-specific metabolism (e.g., higher murine CYP2D6 activity) may explain differences. Metabolite identification (LC-MS/MS) and knockout models (e.g., CYP3A4−/− mice) isolate toxic pathways .

Future Research Directions

Q. What emerging methodologies could improve the sustainability of this compound synthesis?

  • Methodological Answer :
  • Biocatalyst Engineering : Directed evolution of ADHs for broader substrate scope in green solvents (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Continuous hydrogenation with immobilized catalysts reduces waste (E-factor <5 vs. batch E-factor ~30) .
  • Life Cycle Assessment (LCA) : Compare energy/CO₂ footprints of synthetic routes to prioritize eco-friendly protocols .

Q. How can advanced imaging techniques elucidate the compound's distribution in biological systems?

  • Methodological Answer : PET Radiolabeling : Synthesize [¹¹C]-labeled analogs (e.g., ¹¹C-methylamine precursor) for dynamic PET imaging in rodents. Whole-body autoradiography quantifies brain penetration (SUV ratio >0.8 indicates BBB permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.